molecular formula C11H11NO3 B1529403 3-Methoxy-4-(3-oxopropoxy)benzonitrile CAS No. 1343003-60-0

3-Methoxy-4-(3-oxopropoxy)benzonitrile

Cat. No.: B1529403
CAS No.: 1343003-60-0
M. Wt: 205.21 g/mol
InChI Key: SRDJJBDLHZNBFW-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-oxopropoxy)benzonitrile: is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a methoxy group, a benzonitrile moiety, and a propoxy group with a ketone functionality. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(3-oxopropoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with an appropriate propoxy reagent under controlled conditions. One common method includes the use of SiCl4/LiI and BF3 as reagents to facilitate the dealkylation and subsequent formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(3-oxopropoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used.

    Reduction: Reagents like or are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include and .

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

Chemistry: 3-Methoxy-4-(3-oxopropoxy)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments .

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-oxopropoxy)benzonitrile is not extensively studied. its chemical reactivity suggests that it can interact with various molecular targets through its functional groups. The methoxy and nitrile groups can participate in nucleophilic and electrophilic reactions, respectively, influencing the compound’s behavior in different chemical environments.

Comparison with Similar Compounds

    3-Methoxybenzonitrile: Undergoes similar dealkylation reactions.

    4-Methoxybenzonitrile: Shares structural similarities but lacks the propoxy group.

    3-Methoxy-4-hydroxybenzonitrile: Contains a hydroxyl group instead of the propoxy group.

Uniqueness: 3-Methoxy-4-(3-oxopropoxy)benzonitrile is unique due to the presence of both a methoxy group and a propoxy group with a ketone functionality

Properties

IUPAC Name

3-methoxy-4-(3-oxopropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDJJBDLHZNBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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